1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one
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Overview
Description
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one can be compared with other similar compounds, such as:
1-methyl-1H-pyrazolo[4,3-b]pyrazin-3-ol: Similar structure but with different functional groups.
1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of a pyrazine ring.
1,2,3-triazolo[4,5-b]pyrazine: Contains a triazole ring fused with a pyrazine ring
Properties
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(6(11)9-10)7-2-3-8-5/h2-3H,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQSMSZULGOJHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218821 |
Source
|
Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117883-61-1 |
Source
|
Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117883-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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